N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Overview
Description
N-(Cyclopropylmethyl)-3-fluoro-benzylamine is an organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, with a fluorine atom substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-3-fluoro-benzylamine typically involves the reaction of 3-fluorobenzylamine with cyclopropylmethyl halides under basic conditions. One common method involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the hydrogenation of a precursor compound in the presence of cyclopropyl formaldehyde and an acid catalyst. This method is advantageous due to its high yield, low cost, and clean production process .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)-3-fluoro-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyclopropylmethyl)-3-fluoro-benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-3-fluoro-benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
- N-Cyclopropylmethyl-4-fluoro-benzylamine
- N-Cyclopropylmethyl-3-chloro-benzylamine
- N-Cyclopropylmethyl-3-methyl-benzylamine
Comparison: N-(Cyclopropylmethyl)-3-fluoro-benzylamine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom enhances the compound’s stability and lipophilicity, making it a more potent candidate for various applications .
Properties
IUPAC Name |
1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUQBCEXNZXPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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